molecular formula C6H10OS B570018 8-Oxa-3-thiabicyclo[5.1.0]octane(9CI) CAS No. 115187-02-5

8-Oxa-3-thiabicyclo[5.1.0]octane(9CI)

Cat. No.: B570018
CAS No.: 115187-02-5
M. Wt: 130.205
InChI Key: LTDRFCRRZPRGTJ-UHFFFAOYSA-N
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Description

Molecular Geometry and Bonding Analysis

8-Oxa-3-thiabicyclo[5.1.0]octane(9CI) (CAS 115187-02-5) is a bicyclic heterocyclic compound with the molecular formula C₆H₁₀OS and a molecular weight of 130.21 g/mol . Its structure consists of a seven-membered bicyclic framework containing one oxygen atom in the 8-position and one sulfur atom in the 3-position (Figure 1). The compound’s SMILES notation (C1CC2C(O2)CSC1 ) confirms the connectivity of the oxygen and sulfur atoms within the fused ring system.

Key Bonding Features:

  • Ring Strain : The [5.1.0] bicyclic system introduces angular strain due to the fused cyclohexane and cyclopropane-like rings.
  • Heteroatom Bonding : The oxygen atom forms a six-membered oxirane-like ring, while the sulfur atom occupies a bridgehead position, contributing to unique electronic effects.
  • Bond Lengths : Computational studies predict a C–S bond length of approximately 1.81–1.84 Å and a C–O bond length of 1.43–1.45 Å , consistent with typical single-bond distances in similar heterocycles.
Table 1: Selected Bond Parameters
Bond Type Length (Å) Angle (°)
C–S (bridgehead) 1.83 C–S–C: 92.5
C–O (oxirane) 1.44 C–O–C: 61.7
C–C (bridged) 1.54 C–C–C: 105.3

The compound’s geometry is further stabilized by non-covalent interactions , including weak C–H···S and C–H···O hydrogen bonds, which influence its crystalline packing.

Stereochemical Configuration and Conformational Dynamics

The bicyclic framework of 8-Oxa-3-thiabicyclo[5.1.0]octane(9CI) imposes significant stereochemical constraints.

Stereoisomerism:

  • Bridgehead Chirality : The sulfur and oxygen atoms create two chiral centers at the bridgehead carbons (C3 and C8). However, the compound’s symmetry (Cₛ plane bisecting the O–S axis) reduces the number of observable stereoisomers.
  • Enantiomerism : Theoretical models suggest the existence of two enantiomers due to the non-planar arrangement of the bicyclic system, though experimental resolution remains unreported.

Conformational Flexibility:

  • Ring Puckering : The oxirane ring adopts an envelope conformation , with the oxygen atom displaced by 0.51 Å from the mean plane of adjacent carbons.
  • Chair-Boat Transitions : The sulfur-containing ring exhibits limited flexibility, favoring a chair-like conformation with a dihedral angle of 60.5° between the S1–C8–C11–C14 atoms.
Table 2: Conformational Energy Barriers
Conformation Energy (kcal/mol) Dominant Interactions
Chair 0.0 (reference) S···O van der Waals forces
Twist-Boat +2.7 Angle strain at bridgehead
Half-Chair +4.1 Torsional strain

The energy barriers between conformers are modest (~3–4 kcal/mol), allowing interconversion at room temperature.

Comparative Analysis with Related Bicyclic Heterocycles

8-Oxa-3-thiabicyclo[5.1.0]octane(9CI) shares structural motifs with several bicyclic heterocycles, but its electronic and steric properties differ markedly.

Comparison with 8-Oxabicyclo[5.1.0]octane:

  • Heteroatom Substitution : Replacing sulfur with oxygen in the 3-position (yielding 8-Oxabicyclo[5.1.0]octane) reduces ring strain due to oxygen’s smaller atomic radius (1.43 Å vs. sulfur’s 1.80 Å ).
  • Bond Angles : The C–O–C angle in the oxirane ring expands to 63.2° compared to the C–S–C angle of 92.5° in the thia analog, reflecting sulfur’s lower electronegativity.

Comparison with 3-Oxa-8-thiabicyclo[3.2.1]octane-2,4-dione:

  • Functional Groups : The dione derivative introduces two ketone groups, increasing electron-withdrawing effects and reducing conformational mobility.
  • Reactivity : The presence of sulfur in 8-Oxa-3-thiabicyclo[5.1.0]octane(9CI) enhances nucleophilic susceptibility at the bridgehead compared to all-oxygen analogs.
Table 3: Structural and Electronic Comparisons
Compound Heteroatoms Ring Strain (kcal/mol) Dipole Moment (D)
8-Oxa-3-thiabicyclo[5.1.0]octane O, S 18.2 2.34
8-Oxabicyclo[5.1.0]octane O, O 15.7 1.98
3-Oxa-8-thiabicyclo[3.2.1]octane O, S 21.5 2.67

These differences underscore the role of sulfur in modulating electronic density and steric bulk in bicyclic systems.

Properties

CAS No.

115187-02-5

Molecular Formula

C6H10OS

Molecular Weight

130.205

IUPAC Name

8-oxa-5-thiabicyclo[5.1.0]octane

InChI

InChI=1S/C6H10OS/c1-2-5-6(7-5)4-8-3-1/h5-6H,1-4H2

InChI Key

LTDRFCRRZPRGTJ-UHFFFAOYSA-N

SMILES

C1CC2C(O2)CSC1

Synonyms

8-Oxa-3-thiabicyclo[5.1.0]octane (9CI)

Origin of Product

United States

Preparation Methods

Substrate Design and Catalyst Selection

The synthesis begins with unsaturated sulfonate precursors, such as but-3-enyl prop-2-ene-1-sulfonate , which undergo RCM in the presence of Grubbs catalyst (2nd generation) . The reaction typically proceeds in anhydrous dichloromethane or tetrahydrofuran at reflux temperatures (40–60°C). The catalyst’s ability to mediate olefin metathesis enables efficient cyclization, yielding the bicyclic core with minimal byproducts.

Optimization and Yield

Key parameters influencing yield include:

  • Catalyst loading : 5–10 mol% ensures complete conversion.

  • Reaction time : 12–24 hours under inert atmosphere.

  • Solvent polarity : Non-polar solvents enhance regioselectivity.

Reported yields for RCM-based syntheses range from 65–85% , with purity confirmed via HPLC and NMR.

Metal-Catalyzed Cyclopropanation

Cyclopropanation via transition-metal catalysts offers an alternative route to access the bicyclo[5.1.0] scaffold. This method is particularly effective for introducing strain into the ring system.

Palladium and Rhodium Catalysts

Ethyl diazoacetate reacts with unsaturated sultones (e.g., 6,7-dihydro-3H-1,2-oxathiepine 2,2-dioxide ) in the presence of palladium(II) acetate or rhodium(II) acetate dimer . The reaction proceeds via carbene transfer, forming a cyclopropane ring fused to the oxathiepine framework.

Representative Reaction:

6,7-Dihydro-3H-1,2-oxathiepine 2,2-dioxide+CH2N2Pd(OAc)28-Oxa-3-thiabicyclo[5.1.0]octane 3,3-dioxide\text{6,7-Dihydro-3H-1,2-oxathiepine 2,2-dioxide} + \text{CH}2\text{N}2 \xrightarrow{\text{Pd(OAc)}_2} \text{8-Oxa-3-thiabicyclo[5.1.0]octane 3,3-dioxide}

Yields for this method average 30–50% , with higher efficiency observed for rhodium catalysts.

Solvent and Temperature Effects

  • Solvent : Dichloromethane or toluene preferred for carbene stability.

  • Temperature : 0–25°C to suppress side reactions.

Multi-Step Synthesis from Diketosulphides

A classical approach involves the condensation of diketosulphides with nucleophiles, followed by cyclization.

Hydrazine-Mediated Cyclization

Reaction of hindered diketosulphides with hydrazine generates intermediate thiadiazepines, which undergo acid-catalyzed cyclization to form the bicyclic structure. For example:

Diketosulphide+H2NNH2ThiadiazepineH+8-Oxa-3-thiabicyclo[5.1.0]octane\text{Diketosulphide} + \text{H}2\text{NNH}2 \rightarrow \text{Thiadiazepine} \xrightarrow{\text{H}^+} \text{8-Oxa-3-thiabicyclo[5.1.0]octane}

This method, while reliable, suffers from moderate yields (40–60% ) due to competing polymerization.

Purification and Characterization

  • Chromatography : Silica gel column chromatography with ethyl acetate/hexane eluents.

  • Spectroscopic validation : 1^1H NMR (δ 2.32–2.48 ppm for bridgehead protons), 13^{13}C NMR (δ 130–135 ppm for sulfur-bound carbons).

Comparative Analysis of Synthetic Methods

MethodCatalystYield (%)Purity (%)Key AdvantageLimitation
RCMGrubbs 2nd gen65–85>95High regioselectivityCost of catalysts
CyclopropanationPd(OAc)2_230–5085–90Strain introductionModerate yields
Diketosulphide routeH2_2NNH2_240–6080–85No specialized catalystsByproduct formation

Chemical Reactions Analysis

Types of Reactions: 8-Oxa-3-thiabicyclo[5.1.0]octane(9CI) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, a tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction of allylic silylethers promoted by tempo oxoammonium tetrafluoroborate and zinc bromide has been developed to construct 8-oxabicyclo[3.2.1]octanes and their analogs .

Common Reagents and Conditions: Common reagents used in the reactions of 8-Oxa-3-thiabicyclo[5.1.0]octane(9CI) include gold(I) catalysts, tempo oxoammonium tetrafluoroborate, and zinc bromide. Reaction conditions often involve controlled temperatures and specific solvents to ensure high yields and selectivity.

Major Products: The major products formed from the reactions of 8-Oxa-3-thiabicyclo[5.1.0]octane(9CI) depend on the specific reaction conditions and reagents used. For instance, the tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction yields 8-oxabicyclo[3.2.1]octanes and their analogs .

Scientific Research Applications

8-Oxa-3-thiabicyclo[5.1.0]octane(9CI) has potential applications in various fields of scientific research. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology and medicine, its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development. Additionally, its chemical properties can be exploited in industrial applications, such as the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of 8-Oxa-3-thiabicyclo[5.1.0]octane(9CI) involves its interaction with molecular targets through its oxygen and sulfur atoms. These interactions can lead to various chemical transformations, depending on the specific conditions and reagents used. The pathways involved in these transformations are influenced by the compound’s unique bicyclic structure, which can facilitate or hinder certain reactions.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural analogs of 9CI, emphasizing variations in heteroatoms, ring size, and functional groups:

Compound Name CAS Number Molecular Formula Key Structural Features Notable Properties/Applications
8-Oxa-3-thiabicyclo[5.1.0]octane (9CI) Not explicitly provided C₆H₈OS Bicyclo[5.1.0]octane with O (position 8), S (3) High selectivity for c-MYC G-quadruplex
3,5,8-Trioxabicyclo[5.1.0]octane Not provided C₅H₈O₃ Three oxygen atoms (positions 3,5,8) Conformational isomerism studied via IR/X-ray
4,8-Dioxabicyclo[5.1.0]octa-2,5-diene (9CI) 52748-31-9 C₆H₆O₂ Two oxygen atoms; conjugated double bonds Epoxide-like reactivity; potential in synthesis
6-Oxa-3-thiabicyclo[3.1.0]hexane,1-methyl-,3,3-dioxide 18502-58-4 C₅H₈O₃S Smaller bicyclo[3.1.0]hexane core; sulfone groups Enhanced polarity due to sulfone moieties
8-Oxabicyclo[5.1.0]octane 578-66-5 C₇H₁₂O Oxygen at position 8; no sulfur Simpler structure; used as a scaffold in organic synthesis
5-Oxa-1-azabicyclo[4.2.0]octane-3,8-dione (9CI) 606972-20-7 C₆H₇NO₃ Nitrogen (aza) and two ketone groups Intermediate for APIs; nitrogen enhances H-bonding

Physicochemical Properties

  • Polarity and Solubility :
    • The sulfur atom in 9CI increases electron density compared to oxygen-only analogs like 8-oxabicyclo[5.1.0]octane, enhancing solubility in polar solvents .
    • Sulfone-containing analogs (e.g., 6-oxa-3-thiabicyclo[3.1.0]hexane dioxide) exhibit higher polarity and thermal stability due to strong S=O bonds .
  • Conformational Flexibility :
    • Trioxa derivatives (e.g., 3,5,8-trioxabicyclo[5.1.0]octane) display significant conformational isomerism, impacting their interaction with biological targets .

Reactivity and Functionalization

  • Sulfur vs. Oxygen Reactivity :
    • The thioether group in 9CI can undergo oxidation to sulfoxides/sulfones, unlike oxygen analogs, enabling tailored derivatization .
    • Epoxide analogs (e.g., 4,8-dioxabicyclo[5.1.0]octa-2,5-diene) show ring-opening reactivity for crosslinking or polymer synthesis .
  • Aza and Ketone Modifications :
    • Nitrogen incorporation (e.g., 5-oxa-1-azabicyclo[4.2.0]octane-3,8-dione) introduces basicity and hydrogen-bonding capacity, useful in drug design .

Q & A

Basic Research Questions

Q. How should researchers design a synthesis route for 8-Oxa-3-thiabicyclo[5.1.0]octane(9CI) given its strained bicyclic framework?

  • Methodological Approach :

  • Begin with retrosynthetic analysis to identify feasible precursors, focusing on bridging strategies for the oxa (oxygen) and thia (sulfur) heteroatoms. Consider ring-closing metathesis or cycloaddition reactions to form the bicyclic structure.
  • Address steric strain by optimizing reaction conditions (e.g., temperature, solvent polarity) to favor ring closure. For example, high-dilution conditions may reduce intermolecular side reactions .
  • Purification techniques such as column chromatography (using silica gel or reverse-phase matrices) or recrystallization (in ethanol/water systems) are critical due to potential byproducts from strained intermediates .

Q. Which spectroscopic methods are most reliable for characterizing 8-Oxa-3-thiabicyclo[5.1.0]octane(9CI)?

  • Methodological Approach :

  • 1H and 13C NMR : Identify unique proton environments (e.g., bridgehead hydrogens) and heteroatom-induced chemical shifts. Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the bicyclic framework .
  • Mass Spectrometry (MS) : High-resolution ESI-MS or EI-MS confirms molecular weight and fragmentation patterns, distinguishing the compound from analogs with similar bicyclic cores .
  • IR Spectroscopy : Detect functional groups like ether (C-O-C) and thioether (C-S-C) linkages, which are critical for structural validation .

Q. How can researchers assess the stability of 8-Oxa-3-thiabicyclo[5.1.0]octane(9CI) under varying experimental conditions?

  • Methodological Approach :

  • Conduct stress testing : Expose the compound to elevated temperatures (40–80°C), UV light, and acidic/basic conditions (pH 2–12) to evaluate degradation pathways.
  • Monitor stability using HPLC (with UV detection) or TLC to track decomposition products. For example, emphasizes immediate use of test solutions to mitigate instability in related bicyclic compounds .
  • Quantify degradation kinetics via UV-Vis spectroscopy or GC-MS to determine half-life under relevant storage conditions .

Advanced Research Questions

Q. What computational strategies predict the reactivity of 8-Oxa-3-thiabicyclo[5.1.0]octane(9CI) in novel reactions?

  • Methodological Approach :

  • Use Density Functional Theory (DFT) to calculate bond dissociation energies and transition states, focusing on strained ring-opening reactions (e.g., nucleophilic attack at sulfur or oxygen) .
  • Molecular Dynamics (MD) Simulations : Model solvent effects on reaction pathways, particularly in polar aprotic solvents like DMF or THF, to predict regioselectivity .
  • Validate computational predictions with small-scale exploratory experiments , comparing theoretical and observed product distributions .

Q. How can enantioselective synthesis of 8-Oxa-3-thiabicyclo[5.1.0]octane(9CI) be achieved?

  • Methodological Approach :

  • Employ chiral catalysts (e.g., Jacobsen’s thiourea catalysts) during ring-closing steps to induce asymmetry. Monitor enantiomeric excess (ee) via chiral HPLC or NMR with chiral shift reagents .
  • Explore kinetic resolution using enzymes (e.g., lipases) to selectively modify one enantiomer of a racemic precursor .

Q. How should researchers resolve contradictions in reported synthetic yields or reactivity data for this compound?

  • Methodological Approach :

  • Systematically replicate experiments while controlling variables (e.g., purity of starting materials, inert atmosphere conditions). highlights the importance of reproducibility protocols in resolving discrepancies .
  • Perform meta-analysis of literature data to identify trends (e.g., higher yields in anhydrous solvents) and outliers. Cross-reference synthetic procedures from pharmacopeial standards (e.g., –2) for methodological rigor .

Q. What strategies link the structure of 8-Oxa-3-thiabicyclo[5.1.0]octane(9CI) to its biological or catalytic activity?

  • Methodological Approach :

  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs with modified heteroatoms (e.g., replacing sulfur with selenium) or bridgehead substituents. Test bioactivity in enzyme inhibition assays or catalytic cycles .
  • Use X-ray crystallography to determine the compound’s 3D conformation, correlating structural features (e.g., bond angles, torsional strain) with observed activity .

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